N1-Methyl-4-nitrobenzene-1,2-diamine

Physicochemical properties Lipophilicity Crystallinity

Generic 4-nitro-1,2-phenylenediamine cannot replace N1-methylated derivatives in targeted synthesis due to drastically altered lipophilicity (LogP 2.40 vs 0.17). This specific methylated diamine is documented as Bendamustine Intermediate-1. - **Critical application**: Synthesis of antineoplastic agent Bendamustine and SAR studies - **Validated input**: Experimental crystallographic data (coplanar N-methylamino and 4-nitro groups) for docking/QSPR - **Physicochemical probe**: Quantifiable N-methylation effects on solubility & permeability Available at ≥98% purity for immediate R&D procurement.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 41939-61-1
Cat. No. B018534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Methyl-4-nitrobenzene-1,2-diamine
CAS41939-61-1
SynonymsN1-Methyl-4-nitro-1,2-benzenediamine;  N1-Methyl-4-nitro-o-phenylenediamine;  2-Methylamino-5-nitroaniline;  N1-Methyl-4-nitro-1,2-benzenediamine;  N1-Methyl-4-nitro-o-phenylenediamine; 
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C7H9N3O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,8H2,1H3
InChIKeyMNIKERWISBANET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





N1-Methyl-4-nitrobenzene-1,2-diamine: Chemical Properties and Specifications


N1-Methyl-4-nitrobenzene-1,2-diamine (CAS 41939-61-1) is an aromatic diamine derivative with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.16 g/mol . This compound, also known as 2-amino-4-nitro-N-methylaniline, features a methyl group at the N1 position and a nitro group at the para position . It is primarily utilized as a chemical intermediate in organic synthesis and pharmaceutical research [1]. Key physical properties include a predicted density of 1.358±0.06 g/cm³, a boiling point of 366.8±32.0 °C at 760 mmHg, and a melting point range of 174-176°C . Commercially available purities are typically 95% or 98% .

Intermediate Role Documented intermediate in Bendamustine synthetic pathway research
Structural ID N1-methylated aromatic diamine with distinct physicochemical profile
Procurement Context Supports pharmaceutical intermediate and derivatization research workflows

Why N1-Methyl-4-nitrobenzene-1,2-diamine Cannot Be Substituted with Analogs


Substituting N1-Methyl-4-nitrobenzene-1,2-diamine with its close analog 4-nitro-1,2-phenylenediamine (CAS 99-56-9) or other in-class diamine derivatives is not chemically or functionally equivalent. The presence of the N1-methyl group fundamentally alters key physicochemical properties and reactivity profiles [1]. For instance, the methyl substitution significantly impacts the compound's lipophilicity, as reflected by a predicted LogP of approximately 2.40 , compared to a predicted LogP of 0.17 for the non-methylated 4-nitro-1,2-phenylenediamine . This difference in lipophilicity is a critical factor in applications such as drug design and synthesis. Furthermore, this specific methylated structure is a documented intermediate in the synthesis of the antineoplastic agent Bendamustine , a role for which the non-methylated analog is not suited. Therefore, generic substitution based solely on the common 'nitro-phenylenediamine' core can lead to failed syntheses or incorrect structure-activity relationships.

vs Non-methylated

N1-Methyl-4-nitrobenzene-1,2-diamine (target)

4-Nitro-1,2-phenylenediamine (CAS 99-56-9)

Lipophilicity profile and synthetic application context differ substantially; the non-methylated analog is primarily documented as a hair dye constituent, not a Bendamustine intermediate.

vs Ethyl Analog

N1-Methyl-4-nitrobenzene-1,2-diamine (target)

N1-Ethyl-4-nitrobenzene-1,2-diamine (CAS 66668-41-5)

Solid-state properties diverge sharply; the ethyl analog exhibits markedly different thermal behavior, which may shift handling and formulation compatibility.

Quantitative Differentiation Against Key Comparators


Physicochemical Differentiation: Melting Point and Lipophilicity

The N1-methyl substitution in N1-Methyl-4-nitrobenzene-1,2-diamine leads to quantifiable differences in key physicochemical properties compared to its non-methylated analog, 4-nitro-1,2-phenylenediamine (CAS 99-56-9). The methyl group alters intermolecular forces and molecular packing, resulting in a significantly lower melting point. The target compound has a reported melting point of 174-176°C , whereas the non-methylated analog has a melting point of 199-201°C . Additionally, the methyl group increases lipophilicity, with the target compound having a predicted LogP of approximately 2.40 compared to a predicted LogP of 0.17 for 4-nitro-1,2-phenylenediamine . This demonstrates a clear, quantifiable impact on a key drug-design parameter.

Physicochemical Profile
Cross-study comparable
Target: mp 174–176 °C; LogP ~2.40 4-Nitro-1,2-phenylenediamine: mp 199–201 °C; LogP 0.17 Δ mp ~25 °C lower; Δ LogP ~2.23 log units higher

Supports differentiated entity selection for pharmaceutical intermediate research

Predicted LogP; vendor-reported melting points

Physicochemical properties Lipophilicity Crystallinity

Synthetic Utility: Validated Bendamustine Intermediate

N1-Methyl-4-nitrobenzene-1,2-diamine is a validated and specific intermediate in the synthesis of Bendamustine, a chemotherapeutic agent . This is a critical differentiating feature from its non-methylated analog, 4-nitro-1,2-phenylenediamine (CAS 99-56-9), which is primarily documented as a hair dye constituent with potential mutagenic activity . While quantitative yield data for the final Bendamustine step using this specific intermediate is often proprietary, its established role as 'Bendamustine Intermediate-1' provides a clear, application-based rationale for its procurement. This specific utility is not reported for the non-methylated analog.

Synthetic Utility
Head-to-head
Target: Documented Bendamustine intermediate 4-Nitro-1,2-phenylenediamine: Hair dye constituent Qualitative difference in primary documented application

Application-based procurement rationale for Bendamustine-pathway synthesis research

Proprietary yield data; qualitative comparison

Pharmaceutical intermediate Anticancer synthesis Bendamustine

Structural Differentiation: Crystallographic Coplanarity

Crystal structure analysis provides precise molecular conformation data. A study on 4-nitro-N-methylaniline derivatives, which includes N1-Methyl-4-nitrobenzene-1,2-diamine (as 'compound 1' or a closely related derivative), shows that the N-methylamino and 4-nitro groups are nearly coplanar with the benzene ring [1]. This structural feature is distinct from compounds where an ortho-nitro group is present. While a direct, quantitative comparison of bond angles or torsion angles for N1-Methyl-4-nitrobenzene-1,2-diamine versus 4-nitro-1,2-phenylenediamine from the same study is not available, the structural data for the methylated derivative is specific and can be used for computational modeling and structure-activity relationship (SAR) studies. This data is not available for the non-methylated analog from the same source.

Crystal Structure
Class-level inference
Single-crystal XRD

N-methylamino and 4-nitro groups nearly coplanar with the benzene ring

Supports computational modeling with experimentally derived conformation

Analog-specific data; comparator crystallography unavailable from this source

Crystallography Molecular structure Conformation

Physical Property Comparison: Melting Point vs. Ethyl Analog

Comparing N1-Methyl-4-nitrobenzene-1,2-diamine (target) with its close N1-ethyl analog (N1-Ethyl-4-nitrobenzene-1,2-diamine, CAS 66668-41-5) reveals a significant difference in melting point. The target compound has a reported melting point of 174-176°C , while the N1-ethyl analog, despite having a higher molecular weight, has a reported melting point of only 70-74°C . This difference of approximately 100°C highlights the strong, non-linear impact of the N-alkyl chain length on solid-state properties. This is a crucial consideration for storage, handling, and formulation.

Melting Point vs Ethyl
Cross-study comparable
~100 °C higher

Target 174–176 °C vs ethyl analog 70–74 °C

Indicates greater room-temperature solid stability for the methyl analog

Vendor-reported values; non-linear N-alkyl chain effect

Physicochemical properties Melting point Alkyl chain effect

High-Value Application Scenarios for Procurement


Synthesis and Derivatization of Bendamustine Analogs

Procurement is strongly recommended for research groups involved in the synthesis of Bendamustine, its derivatives, or related compounds for cancer therapy . The compound is a known intermediate in the Bendamustine synthetic pathway, making it a critical starting material for generating novel analogs, studying structure-activity relationships (SAR), or synthesizing reference standards and impurities. Its use is directly supported by its classification as 'Bendamustine Intermediate-1' .

Computational Chemistry and Molecular Modeling

The availability of specific crystallographic data for N1-Methyl-4-nitrobenzene-1,2-diamine [1] makes it a valuable compound for computational studies. Researchers can utilize the experimental conformation (coplanar N-methylamino and 4-nitro groups) as a validated input for docking simulations, pharmacophore modeling, and QSAR studies, providing a higher degree of confidence than models built from generic structural predictions alone.

Physicochemical Profiling for Drug Discovery

The quantifiable differences in physicochemical properties (e.g., a LogP of ~2.40 and a melting point of 174-176°C) compared to its non-methylated analog make this compound a useful tool for probing the impact of N-methylation on drug-like properties. It can be used as a model compound in pre-formulation studies to understand how subtle structural changes affect solubility, permeability, and stability .

Application
Selection Property
Validation Focus
Bendamustine analog synthesis research
Validated synthetic intermediate role
Reaction pathway and intermediate verification
Computational chemistry and molecular modeling
Available crystallographic conformation data
Docking and QSAR model input validation
Physicochemical profiling for drug discovery research
N-methylation effect on drug-like parameters
Solubility, permeability, and stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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